molecular formula C15H15NO3 B8477924 3-(hydroxymethyl)-N-(2-methoxyphenyl)benzamide

3-(hydroxymethyl)-N-(2-methoxyphenyl)benzamide

Cat. No. B8477924
M. Wt: 257.28 g/mol
InChI Key: LEHTVLSNOJDBSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(hydroxymethyl)-N-(2-methoxyphenyl)benzamide is a useful research compound. Its molecular formula is C15H15NO3 and its molecular weight is 257.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(hydroxymethyl)-N-(2-methoxyphenyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(hydroxymethyl)-N-(2-methoxyphenyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-(hydroxymethyl)-N-(2-methoxyphenyl)benzamide

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

3-(hydroxymethyl)-N-(2-methoxyphenyl)benzamide

InChI

InChI=1S/C15H15NO3/c1-19-14-8-3-2-7-13(14)16-15(18)12-6-4-5-11(9-12)10-17/h2-9,17H,10H2,1H3,(H,16,18)

InChI Key

LEHTVLSNOJDBSB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC=CC(=C2)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-Bromosuccinimide (1.29 g, 7.2 mmol) and AIBN (50 mg, 0.30 mmol) were suspended in carbon tetrachloride (80 ml), mixed with m-toluyl chloride (0.8 ml, 6.0 mmol) and then heated under reflux for 4 hours while exposing to light. After concentrating the reaction solution to 1/3 volume, insoluble materials were removed by filtration. To the resulting filtrate cooled in an ice bath were added dropwise o-anisidine (0.69 ml, 6 mmol) and 20% sodium hydroxide aqueous solution (5 ml) in that order. The resulting reaction mixture was stirred for 20 minutes at room temperature, extracted with methylene chloride and then washed with 10% citric acid aqueous solution, water and saturated brine in that order. After drying on anhydrous magnesium sulfate and removing the solvent by evaporation, the resulting light beige solid material was subjected to silica gel column chromatography (ether:hexane=1:1) to obtain creamy-colored powder. To this were added precipitated calcium carbonate (2.34 g, 23.4 mmol) and a dioxane-water (1:1) mixture solution (20 ml), followed by 6 hours of heating under reflux. After adding THF (50 ml) and filtering off the formed insoluble materials, the organic solvent was removed by evaporation. The resulting residue was extracted with ethyl acetate, and the organic layer was washed with saturated brine and dried on anhydrous magnesium sulfate, followed by the removal of the solvent by evaporation to obtain an orange oily material. This was dissolved in methanol (15 ml), and sodium borohydride (90 mg, 2.34 mmol) was added to the solution in one portion at -15° C. After 1 hour of stirring at the same temperature, the reaction mixture was mixed with acetone (1 ml), warmed to room temperature and then mixed with saturated ammonium chloride aqueous solution (10 ml). After removing methanol by evaporation, ethyl acetate extraction was carried out, and the resulting organic layer was washed with saturated brine, dried on anhydrous magnesium sulfate and then subjected to evaporation to remove the solvent. The thus obtained residue was subjected to silica gel column chromatography (ether:hexane=3:1), and the resulting colorless solid material was washed with an ether-hexane (2:1) mixture solution to obtain 1.02 g (66.1%) of the title compound in the form of colorless powder.
Quantity
1.29 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mg
Type
catalyst
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
[Compound]
Name
solution
Quantity
20 mL
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0.8 mL
Type
reactant
Reaction Step Seven
Quantity
0.69 mL
Type
reactant
Reaction Step Eight
Quantity
5 mL
Type
reactant
Reaction Step Eight
Quantity
2.34 g
Type
reactant
Reaction Step Nine
Quantity
90 mg
Type
reactant
Reaction Step Ten
Quantity
10 mL
Type
reactant
Reaction Step Eleven
Quantity
80 mL
Type
solvent
Reaction Step Twelve
Yield
66.1%

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